Morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide
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Overview
Description
Morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide is a complex organic compound that features a morpholine ring, a thiazole ring, and a nitrothiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide typically involves the reaction of 5-nitro-2-thiophenecarboxaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with morpholinecarboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Condensation: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, electrophiles for substitution reactions, and aldehydes or ketones for condensation reactions. The conditions often involve the use of organic solvents and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while condensation with an aldehyde would form a hydrazone.
Scientific Research Applications
Morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The thiazole ring can participate in binding interactions with proteins, potentially inhibiting their function. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-thiophenecarboxaldehyde: A precursor in the synthesis of the compound.
Thiosemicarbazide: Another precursor used in the synthesis.
Morpholine: A related compound with a similar ring structure.
Uniqueness
Morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide is unique due to its combination of a morpholine ring, a thiazole ring, and a nitrothiophene group.
Properties
CAS No. |
56527-69-6 |
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Molecular Formula |
C13H13N5O4S2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(E)-[2-(5-nitrothiophen-2-yl)-1,3-thiazol-4-yl]methylideneamino]morpholine-4-carboxamide |
InChI |
InChI=1S/C13H13N5O4S2/c19-13(17-3-5-22-6-4-17)16-14-7-9-8-23-12(15-9)10-1-2-11(24-10)18(20)21/h1-2,7-8H,3-6H2,(H,16,19)/b14-7+ |
InChI Key |
BRICZLBMMJDMGE-VGOFMYFVSA-N |
Isomeric SMILES |
C1COCCN1C(=O)N/N=C/C2=CSC(=N2)C3=CC=C(S3)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C(=O)NN=CC2=CSC(=N2)C3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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